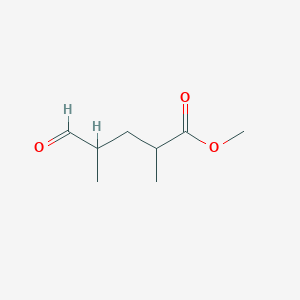

Methyl 2,4-dimethyl-5-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

10348-62-6 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2,4-dimethyl-5-oxopentanoate |

InChI |

InChI=1S/C8H14O3/c1-6(5-9)4-7(2)8(10)11-3/h5-7H,4H2,1-3H3 |

InChI Key |

OKNRJVQZLSTJEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)C(=O)OC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,4 Dimethyl 5 Oxopentanoate and Its Stereoisomers

Foundational Synthetic Routes to the Oxopentanoate Core

The construction of the fundamental framework of Methyl 2,4-dimethyl-5-oxopentanoate relies on several key synthetic strategies. These methods focus on the efficient formation of the ester and carbonyl functionalities, as well as the introduction of the methyl substituents at the 2 and 4 positions.

Esterification and Subsequent Carbonyl Formation Strategies

A primary approach to the synthesis of the oxopentanoate core involves the initial formation of the ester group, followed by the introduction of the carbonyl functionality. One common method for the synthesis of the target molecule is through the esterification of the corresponding carboxylic acid, 4,4-dimethyl-5-oxopentanoic acid, with methanol. evitachem.com This reaction is typically catalyzed by an acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the equilibrium towards the formation of the methyl ester. evitachem.com

The synthesis of the precursor oxo-acid itself involves strategic carbonyl formation. General methods for the introduction of a carbonyl group include the oxidation of a corresponding alcohol. For instance, a secondary alcohol at the 5-position of a pentanoic acid derivative could be oxidized using common oxidizing agents like chromium trioxide or potassium permanganate to yield the desired ketone functionality. Another strategy involves the Friedel-Crafts acylation of an appropriate aromatic precursor, which can then be followed by cleavage of the aromatic ring to reveal the keto-acid.

Approaches Involving Carbonyl Group Introduction (e.g., via Meldrum's Acid and Cyclocondensation)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, particularly for the formation of β-keto esters. wikipedia.orgresearchgate.net Its high acidity and cyclic structure make it an excellent nucleophile for acylation reactions. wikipedia.orgresearchgate.net The acylated Meldrum's acid derivative can then undergo alcoholysis to generate the desired β-keto ester. researchgate.net This methodology provides a powerful route to the oxopentanoate core. For the synthesis of Methyl 2,4-dimethyl-5-oxopentanoate, a suitably substituted acyl chloride could be reacted with Meldrum's acid. Subsequent reaction with methanol would yield the target β-keto ester.

Cyclocondensation reactions also offer a pathway to the oxopentanoate framework. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. For instance, the condensation of a β-keto ester with an α,β-unsaturated ketone can lead to the formation of a cyclic intermediate, which can then be opened to yield the desired oxopentanoate structure.

Enolate-Mediated Alkylations and Acylations (e.g., from 3-Pentanone Derivatives)

Enolates are powerful nucleophiles in organic synthesis and their alkylation and acylation are fundamental carbon-carbon bond-forming reactions. The acetoacetic ester synthesis is a classic example of this approach, where the enolate of a β-keto ester is alkylated. libretexts.org A similar strategy can be envisioned starting from a 3-pentanone derivative.

To synthesize Methyl 2,4-dimethyl-5-oxopentanoate, one could start with a derivative of 3-pentanone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate. This enolate could then be reacted with an appropriate electrophile to introduce the methyl group at the 2-position and the ester functionality. For example, reaction with methyl chloroformate could introduce the methoxycarbonyl group. Subsequent methylation at the 4-position would complete the carbon skeleton. The success of this approach relies on the careful control of regioselectivity during enolate formation and alkylation.

Stereoselective and Asymmetric Synthesis of Chiral Methyl 2,4-dimethyl-5-oxopentanoate Derivatives

The presence of chiral centers at the 2 and 4 positions of Methyl 2,4-dimethyl-5-oxopentanoate means that it can exist as multiple stereoisomers. The selective synthesis of a single stereoisomer is often crucial for its intended application, particularly in the synthesis of biologically active molecules. Asymmetric synthesis aims to achieve this control.

Enantioselective and Diastereoselective Catalytic Methods

Catalytic methods are at the forefront of asymmetric synthesis due to their efficiency and the ability to generate large amounts of chiral product from a small amount of a chiral catalyst. Both enantioselective and diastereoselective strategies are employed to control the stereochemistry of the target molecule. Diastereoselective synthesis focuses on creating a specific diastereomer from a starting material that already contains a chiral center, while enantioselective synthesis creates a chiral product from an achiral starting material.

Asymmetric hydrogenation of β-keto esters is a powerful and widely used method for the synthesis of chiral β-hydroxy esters with high enantioselectivity. sioc-journal.cn Ruthenium(II) complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective catalysts for this transformation. harvard.edunih.gov

The mechanism of the Ru(II)-catalyzed asymmetric hydrogenation of a β-keto ester involves the coordination of the substrate to the chiral ruthenium complex. nih.gov Molecular hydrogen is then activated by the metal center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the ligand. nih.gov The resulting β-hydroxy ester is then released from the catalyst, which can then participate in another catalytic cycle.

The enantioselectivity of this reaction is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. For instance, Ru-(S)-SunPhos has been used to synthesize enantiomerically pure γ-heteroatom substituted β-hydroxy esters with up to 99.1% ee. nih.gov

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-(S)-SunPhos | γ-heteroatom substituted β-keto ester | γ-heteroatom substituted β-hydroxy ester | Up to 99.1% | nih.gov |

| Ru-BINAP | β-keto ester | β-hydroxy ester | Up to 99.3% | nih.gov |

The development of these advanced synthetic methodologies has provided chemists with a powerful toolkit for the construction of complex molecules like Methyl 2,4-dimethyl-5-oxopentanoate and its stereoisomers. The ability to control both the chemical structure and the stereochemistry of these compounds is essential for their application in various fields of chemical research.

Dynamic Kinetic Resolution in Synthesis Pathways

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, enabling the conversion of a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. princeton.edu This process couples a rapid racemization of the starting material with a stereoselective reaction that preferentially converts one enantiomer into the product. princeton.edu For DKR to be efficient, the rate of racemization must be faster than or at least comparable to the rate of reaction of the slower-reacting enantiomer. princeton.eduprinceton.edu

In the context of synthesizing stereoisomers of Methyl 2,4-dimethyl-5-oxopentanoate, DKR can be applied to a racemic intermediate containing one of the chiral centers. For instance, a racemic precursor could be subjected to a resolution process catalyzed by a chiral catalyst, while a racemization catalyst ensures the unreacted enantiomer is continuously converted back into the racemic mixture. mdpi.com Lipases are commonly used enzymes in combination with metal catalysts (such as Ruthenium complexes) for the DKR of alcohols and esters. mdpi.comnottingham.edu.cn The lipase selectively acylates one enantiomer, and the metal catalyst racemizes the remaining alcohol.

A successful DKR process is governed by several critical parameters, as illustrated in the table below.

| Parameter | Requirement for Efficient DKR | Rationale |

| Enantiomeric Ratio (E) | Should be high (typically >20) | A high E value (k_fast / k_slow) ensures that the kinetic resolution step is highly selective for one enantiomer, leading to a high enantiomeric excess (ee) of the product. princeton.edu |

| Rate of Racemization (k_rac) | k_rac ≥ k_fast | The racemization of the slower-reacting enantiomer must be rapid enough to prevent its accumulation, allowing for the complete conversion of the racemate to the desired product enantiomer. princeton.eduprinceton.edu |

| Irreversibility | The resolution step should be irreversible | This prevents the product from reverting to the starting material, which would lower the yield and enantioselectivity. princeton.edu |

| Catalyst Compatibility | The resolution and racemization catalysts must be compatible | The two catalysts should not interfere with or decompose each other under the reaction conditions. |

Chiral Auxiliary-Directed Synthetic Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is cleaved, yielding the enantiomerically enriched product and recovering the auxiliary. This method is a robust and well-established strategy for asymmetric synthesis. nih.govrsc.org

For the synthesis of Methyl 2,4-dimethyl-5-oxopentanoate, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the methyl groups at positions 2 and 4. For example, an achiral carboxylic acid precursor could be converted into an amide using a chiral amine like pseudoephenamine. nih.gov The subsequent alkylation of the enolate derived from this amide would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, directing the incoming electrophile (e.g., a methyl halide) to a specific face of the molecule. nih.govmanchester.ac.uk After the alkylation steps, the auxiliary can be removed by hydrolysis to reveal the chiral carboxylic acid, which can then be esterified to give the final product.

The choice of chiral auxiliary is critical for achieving high levels of stereocontrol.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, Michael additions | Highly predictable stereochemical outcomes; well-defined transition state models. |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | Effective for creating quaternary carbon centers; products are often crystalline, aiding purification. nih.gov |

| (S)-1-Phenylethylamine | Synthesis of chiral acids and amines | Can serve as both the auxiliary and a source of nitrogen in the final product. rsc.org |

| 3,3-dimethyl-5-substituted-2-pyrrolidinone ('Quat') | Stereoselective enolate reactions | Effective for controlling stereochemistry in N-acyl side chains; allows for mild, non-racemizing removal. manchester.ac.uk |

Organocatalytic and Transition-Metal-Catalyzed Asymmetric Transformations

In recent decades, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis, offering mild, efficient, and highly selective methods for constructing chiral molecules. frontiersin.orgunl.ptrsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. youtube.comnih.gov For instance, the synthesis of a precursor to Methyl 2,4-dimethyl-5-oxopentanoate could involve an asymmetric Michael addition catalyzed by a chiral secondary amine (e.g., a derivative of proline) or a thiourea-based catalyst. nih.gov These catalysts can activate the substrates through the formation of transient iminium or enamine intermediates, controlling the stereochemical outcome of the reaction. youtube.com The MacMillan oxyamination, an example of an organocatalytic transformation, could potentially be adapted to introduce a functional group that could be converted to the oxo- functionality in the target molecule with stereocontrol.

Transition-metal catalysis employs complexes of metals like palladium, rhodium, iridium, and copper with chiral ligands to achieve high enantioselectivity. frontiersin.orgresearchgate.netnih.gov Asymmetric hydrogenation of a prochiral olefin precursor using a chiral rhodium or ruthenium catalyst (e.g., with a BINAP ligand) is a classic method for setting a stereocenter. researchgate.net For the target molecule, a transition-metal-catalyzed asymmetric allylic alkylation could be used to introduce one of the chiral centers with high fidelity. nih.gov

| Catalytic System | Reaction Type | Advantages |

| Chiral Phosphoric Acids | Various (e.g., Aldol, Mannich) | Acts as a bifunctional catalyst, activating both nucleophile and electrophile. |

| Proline and its Derivatives | Michael additions, Aldol reactions | Readily available, inexpensive, and environmentally benign. youtube.com |

| Cinchona Alkaloid-derived Thioureas | Michael additions | Highly effective for enantioselective carbon-carbon bond formation. nih.gov |

| Palladium / Chiral Ligands | Allylic Alkylation, Cross-Coupling | High turnover numbers and excellent stereocontrol. nih.gov |

| Ruthenium / Chiral Ligands | Asymmetric Hydrogenation, DKR | Broad substrate scope and high enantioselectivities. princeton.edu |

Biocatalytic Approaches for Optically Active Oxopentanoates

Biocatalysis leverages the high selectivity of enzymes or whole microbial cells to perform chemical transformations. This approach is often hailed for its environmental friendliness (mild reaction conditions, aqueous media) and its ability to achieve exceptionally high levels of stereoselectivity. mdpi.comnih.gov

Chemoenzymatic Reductions of Keto functionalities (e.g., using Baker's Yeast)

The reduction of the keto group at the 5-position of Methyl 2,4-dimethyl-5-oxopentanoate is a key step where stereochemistry can be introduced. Chemoenzymatic methods, particularly using Baker's yeast (Saccharomyces cerevisiae), are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.netmdpi.com The oxidoreductase enzymes within the yeast cells can deliver a hydride to one face of the carbonyl group with high preference, often following Prelog's rule to yield the (S)-alcohol. researchgate.net

The efficiency and stereoselectivity of these reductions can be influenced by reaction conditions such as substrate concentration, temperature, and the use of co-solvents or additives. researchgate.net While historically significant, isolated ketoreductase enzymes have become more prevalent recently, offering even greater predictability and selectivity than whole-yeast systems. nih.gov

| Substrate Type | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |

| β-Keto Esters | Baker's Yeast | (S)-β-Hydroxy Ester | Often >95% researchgate.net |

| α-Keto Esters | Baker's Yeast | (R)-α-Hydroxy Ester | Often >99% |

| Acetyl Sulfolane | Baker's Yeast | Chiral Alcohol | >98% mdpi.com |

| Substituted Cyclohexanones | Baker's Yeast | Chiral Cyclohexanol | >98% |

Whole-Cell Biotransformations for Stereocontrol

Using whole microbial cells for biotransformations offers the advantage of having all necessary enzymes and cofactors contained within a self-sustaining system. mdpi.comresearchgate.net The stereochemical outcome of a whole-cell biotransformation can often be controlled by manipulating the reaction parameters. This is because a single microorganism may contain multiple reductase enzymes with opposing stereoselectivities (i.e., some following Prelog's rule and others anti-Prelog's rule). mdpi.com

By adjusting conditions such as temperature, pH, agitation speed, or substrate concentration, it is possible to favor the activity of one enzyme over another. mdpi.com This allows for "tuning" the reaction to produce either the (R) or (S) alcohol from the same keto-ester precursor using the same microorganism. This level of control makes whole-cell biotransformations a versatile and powerful strategy for accessing different stereoisomers of optically active oxopentanoates and their derivatives.

Green Chemistry Principles Applied to Oxopentanoate Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.commdpi.com The synthesis of Methyl 2,4-dimethyl-5-oxopentanoate can be made more sustainable by incorporating these principles.

The advanced synthetic methodologies discussed previously align well with green chemistry. nih.govrsc.org For example, catalysis (both organo-, metal-, and bio-catalysis) is a cornerstone of green chemistry (Principle 9) as it reduces the need for stoichiometric reagents and often allows for lower energy consumption. acs.org Biocatalytic approaches are particularly green as they typically use water as a solvent (Principle 5), operate at ambient temperature and pressure (Principle 6), and utilize renewable resources (Principle 7). acs.orgmdpi.com

Furthermore, designing synthetic routes with high atom economy (Principle 2), which maximizes the incorporation of reactant atoms into the final product, is a key goal. acs.org Methodologies like DKR, which can theoretically achieve 100% yield, are superior in this regard compared to classical kinetic resolutions with a 50% theoretical maximum yield. Avoiding the use of protecting groups and unnecessary derivatization steps (Principle 8) also contributes to a greener synthesis by reducing waste. acs.org

| Green Chemistry Principle | Application in Oxopentanoate Synthesis |

| 1. Prevention | Designing syntheses with fewer steps and higher yields to minimize waste. |

| 2. Atom Economy | Using addition reactions and catalytic methods over stoichiometric reagents. DKR is highly atom-economical. acs.org |

| 5. Safer Solvents & Auxiliaries | Employing biocatalysis in aqueous media or using recyclable ionic liquids. nih.gov |

| 6. Design for Energy Efficiency | Utilizing catalytic methods (especially biocatalysis) that operate at ambient temperature and pressure. mdpi.com |

| 7. Use of Renewable Feedstocks | Using enzymes and whole cells derived from renewable biological sources. rsc.org |

| 8. Reduce Derivatives | Employing highly selective catalysts (e.g., enzymes) that react at a specific site, avoiding the need for protecting groups. acs.org |

| 9. Catalysis | Widespread use of organocatalysts, transition-metal catalysts, and biocatalysts for high efficiency and selectivity. |

Development of Shorter and More Efficient Synthetic Routes

Historically, the synthesis of Methyl 2,4-dimethyl-5-oxopentanoate involved multi-step processes that were often inefficient. rsc.org For instance, patented routes involved multiple synthetic and purification steps, leading to considerable waste generation and products with low purity, sometimes as low as 37%. rsc.org

In a significant advancement, researchers have developed novel single-step reactions that dramatically improve efficiency. rsc.orgresearchgate.net A retrosynthetic approach identified base-catalyzed Michael additions as a highly effective strategy, utilizing readily available building blocks. rsc.orgmanchester.ac.uk These newer routes stand in stark contrast to the older, multi-component and multi-step syntheses, offering a more direct and streamlined pathway to high-purity Methyl 2,4-dimethyl-5-oxopentanoate. rsc.orgresearchgate.net

Solvent-Free Reaction Conditions and Reduced Catalyst Loading

A key achievement in the modern synthesis of Methyl 2,4-dimethyl-5-oxopentanoate is the implementation of solvent-free reaction conditions. rsc.org One of the more advanced synthetic routes proceeds swiftly, often within 30 minutes, without the need for any solvent, which aligns with the fifth principle of green chemistry that advocates for avoiding auxiliary substances wherever possible. rsc.orgacs.org

Furthermore, these optimized routes operate with significantly reduced catalyst loading. The base-catalyzed Michael addition can be effectively carried out using catalytic amounts of a base, typically less than 6.5 mol%. rsc.orgrsc.orgmanchester.ac.uk This reduction in catalyst usage not only lowers costs but also simplifies the purification process and minimizes the environmental footprint of the synthesis. acs.org

Evaluation of Green Metrics (e.g., Atom Economy, E-factor, Carbon Intensity)

The sustainability of the newly developed synthetic routes has been rigorously evaluated using key green chemistry metrics. rsc.org These metrics provide a quantitative assessment of how efficiently raw materials are converted into the desired product and the amount of waste generated. mdpi.com

Atom Economy (AE) measures the proportion of reactant atoms that are incorporated into the final product. The novel single-step Michael addition routes show a vastly superior Atom Economy compared to older methods. rsc.org

| Synthetic Route | Description | Atom Economy (AE) |

| Patented Routes (A1-A3) | Multi-step synthesis from 2-methylglutaric acid or its anhydride. rsc.org | 21–33% rsc.org |

| New Route (B) | Single-step Michael addition. rsc.org | 57% rsc.org |

| Advanced New Route (C) | Optimized single-step Michael addition. rsc.org | 100% rsc.org |

Complete E-factor (cEF) and Carbon Intensity (CI) are other critical metrics. The cEF quantifies the total mass of waste produced per kilogram of product, while the CI estimates the total CO2 emissions associated with the synthesis. rsc.orgacs.org Analysis has shown that the newer, solvent-free, single-step syntheses are significantly more sustainable than the patented routes, demonstrating a lower E-factor and reduced carbon intensity. rsc.orgresearchgate.net A comparison with the synthesis of a close structural analogue, MDDOP, further highlights the benefits of these optimized conditions, as the route to MDDOP has an even smaller cEF of 0.6% due to high yields and solvent-free conditions. acs.org

Retrosynthetic Analysis and Strategic Building Block Utilization for Methyl 2,4-dimethyl-5-oxopentanoate

Identification of Key Disconnections and Synthons

The development of efficient syntheses for Methyl 2,4-dimethyl-5-oxopentanoate was guided by a retrosynthetic approach. rsc.orgmanchester.ac.uk This strategy involves mentally deconstructing the target molecule into simpler, commercially available precursors.

The key disconnection identified for this molecule is the carbon-carbon bond formed during the Michael addition. This leads to two primary synthons: a nucleophilic enolate and an electrophilic α,β-unsaturated carbonyl compound.

Disconnection Strategy: Michael Addition

Target Molecule: Methyl 2,4-dimethyl-5-oxopentanoate

Key Disconnection: Cα-Cβ bond of the pentanoate backbone.

Synthons:

An enolate derived from an ester (e.g., methyl propionate).

An α,β-unsaturated amide (e.g., N,N-dimethylacrylamide).

These synthons correspond to readily available building blocks, allowing for a direct and high-yielding forward synthesis. rsc.org

Elaboration of Convergent and Divergent Synthetic Strategies

The synthetic methodologies developed for Methyl 2,4-dimethyl-5-oxopentanoate exemplify both convergent and divergent approaches.

The same core methodology can be applied in a divergent synthesis to create a family of related compounds from a common set of precursors. By slightly modifying one of the building blocks, structural analogues of the target compound can be produced efficiently. For example, by substituting methyl propionate with methyl isobutyrate, a similar base-catalyzed, solvent-free Michael addition with N,N-dimethylacrylamide yields methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP), another promising green solvent. rsc.orgmanchester.ac.ukacs.org This demonstrates the strategic utility of the developed reaction platform for accessing a range of related and valuable chemical compounds.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles of Methyl 2,4 Dimethyl 5 Oxopentanoate

Mechanistic Studies of Nucleophilic Addition Reactions at the Keto Carbonyl

The reactivity of the keto carbonyl group in Methyl 2,4-dimethyl-5-oxopentanoate is a focal point of its chemical behavior. Nucleophilic addition reactions at this site are influenced by both steric and electronic factors. The presence of a methyl group at the adjacent C4 position introduces steric hindrance, which can modulate the approach of nucleophiles.

From an electronic standpoint, the keto carbonyl is activated by the electron-withdrawing effect of the ester group, although this effect is somewhat attenuated by the intervening methylene (B1212753) and substituted carbon atoms. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophiles in these reactions include organometallic reagents such as Grignard reagents and organolithium compounds, as well as hydrides, cyanides, and amines. The stereochemical outcome of these additions is of significant interest, with the potential for diastereoselectivity due to the existing stereocenter at C2 (if the starting material is enantiomerically enriched) and the prochiral nature of the keto carbonyl.

Comprehensive Analysis of Enolate Formation and Reactivity

The formation of enolates from Methyl 2,4-dimethyl-5-oxopentanoate is a critical aspect of its reactivity, enabling a wide range of carbon-carbon bond-forming reactions. The molecule possesses two primary sites for deprotonation: the C2 and C4 positions, both alpha to a carbonyl group.

Deprotonation at the C2 position, between the ester and keto carbonyls, is generally favored due to the dual activation by both electron-withdrawing groups. This results in the formation of a highly stabilized enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure rapid and complete enolate formation.

The resulting enolates are versatile nucleophiles that can participate in a variety of reactions, including alkylation, acylation, and aldol (B89426) condensations. The stereoselectivity of these reactions is often influenced by the geometry of the enolate (E vs. Z) and the presence of chelating metal cations.

Intramolecular and Intermolecular Cyclization Pathways Involving the Oxopentanoate Scaffold

The bifunctional nature of Methyl 2,4-dimethyl-5-oxopentanoate makes it a prime candidate for various cyclization reactions. Intramolecularly, the enolate generated at C2 can attack the keto carbonyl at C5, leading to the formation of a five-membered ring through an aldol-type condensation. This process, known as an intramolecular aldol reaction, can be promoted by either acid or base catalysis. The resulting cyclic product would be a substituted cyclopentanone (B42830) derivative.

Intermolecularly, the compound can participate in reactions with other bifunctional molecules to form larger ring systems. For example, in a Paal-Knorr type synthesis, it can react with primary amines to form substituted pyrroles. Similarly, reaction with hydrazine (B178648) can yield pyrazole (B372694) derivatives. These cyclization reactions are powerful tools for the synthesis of heterocyclic compounds.

Mechanistic Insights into Redox Transformations of Ester and Ketone Functional Groups

The ester and ketone functional groups in Methyl 2,4-dimethyl-5-oxopentanoate can undergo a variety of redox transformations. The ketone at C5 can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). The stereochemical outcome of this reduction is an important consideration, often leading to a mixture of diastereomers. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce both the ketone and the ester group, yielding a diol.

Conversely, the oxidation of this molecule is less common but could be achieved under specific conditions. For instance, if the ketone were first reduced to an alcohol, subsequent oxidation could regenerate the ketone or, under harsher conditions, potentially lead to cleavage of the carbon-carbon bond.

Stability Studies and Characterization of Decomposition Pathways

The stability of Methyl 2,4-dimethyl-5-oxopentanoate is generally good under standard laboratory conditions. However, it can be susceptible to decomposition under harsh acidic or basic conditions, which can promote hydrolysis of the ester group or catalyze self-condensation reactions.

Applications of Methyl 2,4 Dimethyl 5 Oxopentanoate As a Key Synthetic Intermediate

Strategic Building Block in the Total Synthesis of Natural Products and Complex Bioactive Molecules

The strategic importance of methyl 2,4-dimethyl-5-oxopentanoate in organic synthesis is underscored by its utility as a precursor to various complex molecular architectures.

Chiral amino alcohols are fundamental components of many pharmaceuticals and bioactive compounds. nih.gov The synthesis of these molecules often involves the use of specialized organocatalysts, such as simple primary β-amino alcohols, which can be derived from readily available amino acids. nih.gov These catalysts have proven effective in asymmetric Michael additions of β-keto esters to nitroalkenes, yielding chiral Michael adducts with high purity. nih.gov Depending on the specific catalyst and reaction temperature, it is possible to obtain both enantiomers of the adducts. nih.gov

The development of enantioselective methods for producing chiral amino alcohols is an active area of research. One approach involves the Sharpless asymmetric aminohydroxylation of alkenes, although this method can sometimes result in moderate yields due to regioselectivity issues. diva-portal.org Another strategy focuses on the stereoselective synthesis from a pre-existing carbon skeleton, often using alkenes or their derivatives as substrates. diva-portal.org

Table 1: Asymmetric Michael Addition Catalyzed by β-Amino Alcohols

| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1a | 0 | 62 | 83:17 | 45 |

| 1a | -30 | 75 | 97:3 | 98 |

Methyl 2,4-dimethyl-5-oxopentanoate and its derivatives are instrumental in constructing azabicyclic and heterocyclic frameworks, which are common motifs in natural products and pharmaceuticals. For instance, in the total synthesis of (±)-Cipadonoid B, a related compound, (E)-methyl 4,4-dimethyl-5-oxopent-2-enoate, is used as a starting material. rsc.org Through a series of reactions including a Mukaiyama aldol (B89426) reaction and an intramolecular Michael addition, a key cyclohexenone intermediate is formed, which serves as the foundation for the final natural product. rsc.org

While direct evidence for the integration of methyl 2,4-dimethyl-5-oxopentanoate into rifamycin (B1679328) S fragments is not explicitly detailed in the provided search results, the synthesis of complex macrolides and polyketides often relies on versatile building blocks with similar functionalities. The structural motifs present in methyl 2,4-dimethyl-5-oxopentanoate make it a plausible candidate for incorporation into such architectures.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The utility of methyl 2,4-dimethyl-5-oxopentanoate extends to the synthesis of advanced pharmaceutical precursors. Its structural features allow for its modification into various intermediates that are crucial for the production of active pharmaceutical ingredients (APIs). For example, the synthesis of fentanyl-type central analgesics involves the use of functionalized piperidines, which can be prepared from precursors structurally related to methyl 2,4-dimethyl-5-oxopentanoate. researchgate.net

Derivatization Reactions Leading to Novel Chemical Entities with Potential Research Utility

Derivatization reactions are essential for modifying the properties of an analyte for various analytical techniques, such as gas chromatography (GC). researchgate.net These reactions can alter the volatility, reduce adsorption, and improve the detector response and peak symmetry of the compound of interest. researchgate.net Common derivatization methods include alkylation, acylation, and silylation. researchgate.net For instance, carboxylic acids can be converted to their methyl esters using reagents like N,N-dimethylformamide dimethylacetal. researchgate.net

Application in the Development of Sustainable Reaction Media and Specialty Solvents (referencing analogous compounds)

In recent years, there has been a growing interest in developing green and sustainable alternatives to conventional polar aprotic solvents, many of which are associated with reproductive toxicity. rsc.org One such promising alternative is methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the trade name Rhodiasolv PolarClean. rsc.orgrsc.org This solvent is considered a non-toxic replacement for solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP). rsc.org

Research has focused on developing more efficient and sustainable synthetic routes to this green solvent, including single-step reactions via base-catalyzed Michael additions from readily available building blocks. rsc.orgrsc.org The application of this solvent has been demonstrated in O- and N-arylation reactions with good yields and solvent recovery. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of Methyl 2,4 Dimethyl 5 Oxopentanoate

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of "Methyl 2,4-dimethyl-5-oxopentanoate." By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of "Methyl 2,4-dimethyl-5-oxopentanoate" (C8H14O3) is calculated to be 158.0943 g/mol . nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a common approach for analyzing volatile compounds like "Methyl 2,4-dimethyl-5-oxopentanoate." In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized. The NIST Mass Spectrometry Data Center provides data for this compound, indicating a top peak at an m/z of 88, a second highest at 69, and a third at 56. nih.gov These peaks correspond to characteristic fragments of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial ionization of the molecule (M) results in a molecular ion ([M]•+). docbrown.info For "Methyl 2,4-dimethyl-5-oxopentanoate," this molecular ion has an m/z of 158. Subsequent fragmentation of this ion occurs at the weakest bonds, primarily C-C bonds, leading to the formation of various smaller, charged fragments. docbrown.info Analysis of these fragment ions helps to piece together the structure of the original molecule.

Tandem mass spectrometry (MS/MS) offers a more in-depth analysis of the compound's structure. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions. The resulting product ion spectrum provides detailed information about the connectivity of the precursor ion. By systematically selecting and fragmenting different precursor ions, a comprehensive picture of the molecule's structure can be constructed. This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of "Methyl 2,4-dimethyl-5-oxopentanoate." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov One would expect to see distinct signals for the carbonyl carbons of the ester and aldehyde, the carbon of the methoxy (B1213986) group, the methylene (B1212753) carbon, the methine carbons, and the two methyl carbons.

To unambiguously assign all the ¹H and ¹³C signals and to establish the connectivity between atoms, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to identify neighboring protons and trace out the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying longer-range connectivities and piecing together the entire molecular structure, including the placement of functional groups.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all the protons belonging to a particular structural fragment.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful but less sensitive experiment shows direct carbon-carbon correlations, providing a definitive map of the carbon skeleton.

"Methyl 2,4-dimethyl-5-oxopentanoate" has two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Advanced NMR techniques can be used to determine the relative stereochemistry (i.e., the diastereomeric ratio) and to gain insights into the preferred conformation of the molecule in solution.

The diastereomeric ratio can often be determined by integrating specific, well-resolved signals in the ¹H or ³¹P NMR spectra, if applicable, as the different diastereomers will have slightly different chemical shifts. nih.gov For complex cases, specialized NMR experiments and the use of chiral solvating agents or lanthanide shift reagents may be necessary to resolve the signals of the different stereoisomers.

Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are close to each other, providing information about the three-dimensional arrangement of the atoms and the preferred conformation of the molecule.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (where Crystalline Forms Permit)

When a single crystal of "Methyl 2,4-dimethyl-5-oxopentanoate" can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the absolute stereochemistry of the chiral centers. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all the atoms in the molecule.

The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and the absolute configuration (R or S) at each stereocenter. researchgate.netrsc.org This is the gold standard for stereochemical assignment. However, the major limitation of this technique is the requirement for a suitable single crystal, which can sometimes be challenging to obtain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in "Methyl 2,4-dimethyl-5-oxopentanoate." Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles and often provide complementary information.

The IR spectrum of "Methyl 2,4-dimethyl-5-oxopentanoate" would be expected to show characteristic absorption bands for the various functional groups. nih.gov Key expected vibrational frequencies include:

C=O stretch (ester): A strong absorption band typically in the region of 1735-1750 cm⁻¹.

C=O stretch (aldehyde): A strong absorption band typically in the region of 1720-1740 cm⁻¹. The presence of two carbonyl groups may lead to overlapping or broadened peaks in this region.

C-O stretch (ester): A strong absorption band in the region of 1000-1300 cm⁻¹.

C-H stretch (aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. The C=O stretching vibrations are typically strong in the Raman spectrum, while C-O and C-H stretching vibrations are generally weaker.

While "Methyl 2,4-dimethyl-5-oxopentanoate" itself does not have the capacity for strong hydrogen bonding as it lacks hydroxyl or amine groups, vibrational spectroscopy can be used to study intermolecular interactions in the condensed phase. Any weak interactions, such as dipole-dipole interactions, could lead to subtle shifts in the vibrational frequencies.

Data Tables

Table 1: Predicted Mass Spectrometry Data for Methyl 2,4-dimethyl-5-oxopentanoate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Exact Mass | 158.0943 g/mol |

| GC-MS Fragmentation Peaks (m/z) | |

| Top Peak | 88 |

| 2nd Highest Peak | 69 |

Data sourced from PubChem. nih.gov

Table 2: Expected IR Absorption Frequencies for Key Functional Groups in Methyl 2,4-dimethyl-5-oxopentanoate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C=O Stretch (Aldehyde) | 1720-1740 | Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

| C-H Stretch (Aldehyde) | 2820 and 2720 | Weak |

Chromatographic Techniques for High-Resolution Purity Assessment and Isomer Separation

The comprehensive analysis of Methyl 2,4-dimethyl-5-oxopentanoate relies on advanced chromatographic techniques capable of providing high-resolution separation for both purity assessment and the complex task of isomer separation. Due to the presence of two chiral centers at the C2 and C4 positions, Methyl 2,4-dimethyl-5-oxopentanoate can exist as a mixture of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The separation and quantification of these individual isomers, along with any potential impurities, are critical for understanding its chemical properties and for applications in stereoselective synthesis.

Gas Chromatography (GC) for Purity and Enantiomeric/Diastereomeric Analysis

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like Methyl 2,4-dimethyl-5-oxopentanoate. When coupled with a flame ionization detector (GC-FID), it provides a robust method for assessing the purity of the compound. For the more complex challenge of separating the stereoisomers, chiral GC columns are indispensable.

High-resolution capillary GC using a chiral stationary phase (CSP) is the method of choice for the enantiomeric and diastereomeric separation of Methyl 2,4-dimethyl-5-oxopentanoate. Cyclodextrin-based CSPs, such as those incorporating derivatized β-cyclodextrins, have demonstrated considerable success in resolving a wide range of chiral molecules, including keto esters. gcms.czchromatographyonline.com The selection of the appropriate chiral selector and the optimization of chromatographic conditions, such as the temperature program and carrier gas flow rate, are crucial for achieving baseline separation of all four stereoisomers.

For routine purity analysis, a standard non-polar or medium-polarity capillary column can be employed. The percentage purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Illustrative GC-FID Purity Analysis Data:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID) |

| Oven Program | 80 °C (2 min), then 10 °C/min to 220 °C (5 min) |

| Carrier Gas | Helium |

| Purity | >98% |

Illustrative Chiral GC Separation Data:

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 230 °C |

| Detector Temp. | 250 °C (FID) |

| Oven Program | 90 °C (1 min), then 2 °C/min to 160 °C |

| Carrier Gas | Hydrogen |

| Resolution (Rs) | >1.5 between all stereoisomers |

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for the separation of diastereomers and for preparative-scale resolution. While the direct enantiomeric separation of Methyl 2,4-dimethyl-5-oxopentanoate on a chiral stationary phase is feasible, an alternative and often effective strategy involves the derivatization of the keto group or the ester moiety to form diastereomeric derivatives.

One common approach is the reduction of the ketone to a hydroxyl group, followed by esterification with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase, such as silica (B1680970) gel in normal-phase HPLC or a C18 column in reversed-phase HPLC. nih.govresearchgate.net The choice of the derivatizing agent and the chromatographic mode depends on the polarity and structural features of the resulting diastereomers. researchgate.net

The purity of the compound can also be assessed using reversed-phase HPLC with UV detection, which is effective for identifying non-volatile impurities.

Illustrative HPLC Purity Assessment Data:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Purity | >99% |

Illustrative HPLC Separation of Diastereomeric Derivatives:

| Parameter | Value |

| Derivatization | Reduction of ketone, followed by esterification with (R)-Mosher's acid chloride |

| Column | Silica Gel (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethyl Acetate (90:10) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 220 nm |

| Separation Factor (α) | >1.2 for diastereomers |

Computational and Theoretical Investigations of Methyl 2,4 Dimethyl 5 Oxopentanoate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 2,4-dimethyl-5-oxopentanoate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method that is well-suited for studying the reactivity of organic molecules. sumitomo-chem.co.jp It offers a good balance between computational cost and accuracy, making it possible to model complex reaction pathways. sumitomo-chem.co.jp For Methyl 2,4-dimethyl-5-oxopentanoate, DFT could be employed to investigate various reactions, such as its synthesis via carboxylation of a ketone enolate or its participation in carbonyl-ene reactions. nih.govwikipedia.org

A typical DFT study would involve:

Mapping Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. rsc.org For instance, in a base-catalyzed self-condensation, DFT could elucidate the step-by-step mechanism, identifying the rate-determining step by finding the transition state with the highest energy barrier. mdpi.com

Characterizing Transition States: Locating and characterizing the transition state structure is crucial for understanding reaction kinetics. The energy of the transition state relative to the reactants determines the activation energy of the reaction. sumitomo-chem.co.jp For reactions involving the stereocenters at C2 and C4 of Methyl 2,4-dimethyl-5-oxopentanoate, DFT could be used to model the different transition states leading to various stereoisomers, thus explaining or predicting the stereoselectivity of a reaction. researchgate.net

Predicting Selectivity: Many reactions can yield multiple products. DFT calculations can predict the regioselectivity and stereoselectivity by comparing the activation energies of the competing pathways. researchgate.net The pathway with the lower activation energy is expected to be the major one. For example, in the reduction of the aldehyde group, DFT could predict whether a hydride reagent would preferentially attack from the Re or Si face, based on the transition state energies.

The choice of the functional in DFT is critical, as it can significantly affect the accuracy of the results. sumitomo-chem.co.jp Therefore, it is common practice to benchmark different functionals against experimental data or higher-level computations when available. sumitomo-chem.co.jp

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Coupled Cluster (CCSD(T)) can provide very high accuracy for thermochemical and spectroscopic properties. arxiv.org

For Methyl 2,4-dimethyl-5-oxopentanoate, these methods could be used for:

High-Accuracy Thermochemistry: Ab initio calculations can provide precise values for thermodynamic quantities such as the enthalpy of formation, entropy, and Gibbs free energy. nih.gov This data is invaluable for understanding the stability of the molecule and the thermodynamics of its reactions. A computational framework for such calculations would typically involve geometry optimization followed by frequency calculations to obtain these thermochemical properties. nih.gov

Accurate Spectroscopic Predictions: These methods can be used to calculate spectroscopic constants with high precision. arxiv.org This includes rotational constants for microwave spectroscopy, vibrational frequencies for infrared (IR) and Raman spectroscopy, and nuclear magnetic shielding constants for NMR spectroscopy. These theoretical predictions can be instrumental in analyzing and assigning experimental spectra. arxiv.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on the electronic structure, molecular modeling and dynamics simulations are essential for understanding the flexibility of Methyl 2,4-dimethyl-5-oxopentanoate and its interactions with its environment.

Conformational Search: A systematic or stochastic search of the conformational space can identify the low-energy conformers of the molecule. This is often done using molecular mechanics force fields, which provide a faster, albeit less accurate, way to calculate the energy of different conformations. nih.gov

Potential Energy Surface (PES): The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By scanning the PES, one can identify the energy minima, which correspond to stable conformers, and the saddle points, which correspond to the transition states between them. For Methyl 2,4-dimethyl-5-oxopentanoate, this would reveal the preferred orientations of the methyl ester and the side chain.

The following table presents some computed properties for Methyl 2,4-dimethyl-5-oxopentanoate, which serve as a basis for computational modeling.

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | methyl 2,4-dimethyl-5-oxopentanoate |

| InChI Key | OKNRJVQZLSTJEB-UHFFFAOYSA-N |

| SMILES | CC(CC(C)C(=O)OC)C=O |

| Data sourced from PubChem. nih.gov |

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and equilibria. cdnsciencepub.com Molecular dynamics (MD) simulations can explicitly model the solvent molecules around Methyl 2,4-dimethyl-5-oxopentanoate, providing a dynamic picture of the solvation process.

Explicit vs. Implicit Solvation: MD simulations can use an explicit solvent model, where individual solvent molecules are included in the simulation box. degiacomi.org Alternatively, implicit solvent models represent the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive. researchgate.net

Solvent Effects on Reactivity: The presence of a solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of a reaction. cdnsciencepub.com For example, a polar solvent would be expected to stabilize the polar transition state of a nucleophilic addition to the aldehyde or ester carbonyl group in Methyl 2,4-dimethyl-5-oxopentanoate.

Keto-Enol Tautomerism: The position of the keto-enol equilibrium is highly sensitive to the solvent. acs.org While Methyl 2,4-dimethyl-5-oxopentanoate has an aldehyde and an ester, related β-keto esters are known to exist as a mixture of keto and enol tautomers. nih.gov Computational studies could predict the relative stability of the keto and potential enol forms of this molecule in different solvents.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental results for validation and interpretation. sumitomo-chem.co.jp PubChem lists available experimental spectra for Methyl 2,4-dimethyl-5-oxopentanoate, including ¹³C NMR, GC-MS, and vapor-phase IR spectra. nih.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated spectrum with the experimental one can help in the definitive assignment of signals to specific atoms in the molecule, especially for a molecule with multiple methyl and methylene (B1212753) groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These frequencies often need to be scaled by an empirical factor to account for approximations in the computational method and anharmonicity. The calculated spectrum would be expected to show characteristic peaks for the C=O stretching vibrations of the aldehyde and the ester, as well as C-H stretching and bending vibrations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help understand fragmentation patterns observed in techniques like GC-MS by calculating the energies of potential fragment ions.

The table below summarizes some of the key computed descriptors for Methyl 2,4-dimethyl-5-oxopentanoate.

| Descriptor | Type | Value |

| XLogP3 | LogP | 1.4 |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 43.4 Ų | |

| Data sourced from PubChem. nih.gov |

Theoretical Elucidation of Stereochemical Outcomes in Asymmetric Transformations

The stereochemical outcome of asymmetric transformations involving prochiral molecules like Methyl 2,4-dimethyl-5-oxopentanoate is of paramount importance in synthetic chemistry. The generation of specific stereoisomers is crucial for applications in fields such as pharmaceuticals and materials science. Computational and theoretical chemistry have become indispensable tools for understanding and predicting the stereoselectivity of such reactions. researchgate.netchiralpedia.com By modeling the reaction pathways and transition states, researchers can gain insights into the factors that govern the formation of one stereoisomer over another.

Theoretical investigations into the asymmetric transformations of ketoesters, a class of compounds to which Methyl 2,4-dimethyl-5-oxopentanoate belongs, often employ quantum mechanical methods, with Density Functional Theory (DFT) being a prominent choice. researchgate.netacs.org These studies focus on elucidating the structures and relative energies of the diastereomeric transition states that lead to the different stereochemical products. The calculated energy difference between these transition states (ΔΔG‡) can be correlated with the experimentally observed enantiomeric or diastereomeric excess. chemrxiv.org

A key area of investigation is the role of chiral catalysts, which can be organocatalysts, transition metal complexes, or enzymes. chiralpedia.comnih.gov Computational models help to understand the intricate non-covalent interactions between the substrate, the catalyst, and the reagents, which are ultimately responsible for the stereochemical control. For instance, in asymmetric hydrogenations of β-keto esters, theoretical models can rationalize how a chiral ligand on a metal catalyst creates a chiral pocket that favors the approach of the substrate in a specific orientation. nih.govcolab.ws Similarly, in aldol (B89426) reactions, computational studies can model the chair-like transition states proposed by Zimmerman and Traxler to predict the syn or anti diastereoselectivity. acs.orgharvard.edu

For a molecule such as Methyl 2,4-dimethyl-5-oxopentanoate, which possesses two stereocenters, theoretical models would need to account for the formation of up to four possible stereoisomers. The investigations would focus on transition state modeling for key bond-forming steps, such as C-C bond formation in aldol-type reactions or hydride transfer in reduction reactions. nih.govacs.org These models would analyze steric and electronic effects, including the influence of the methyl groups at the C2 and C4 positions, on the stability of the respective transition states.

To illustrate the type of data generated from such theoretical investigations, consider a hypothetical asymmetric reduction of the C5-oxo group in Methyl 2,4-dimethyl-5-oxopentanoate catalyzed by a chiral ruthenium complex. A DFT study would calculate the free energy of the transition states leading to the different stereoisomeric alcohol products.

| Transition State | Leading to Product Stereoisomer | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-1 | (2R, 4R, 5S) | 0.0 | Major |

| TS-2 | (2R, 4R, 5R) | 2.5 | Minor |

| TS-3 | (2S, 4S, 5S) | 0.2 | Major |

| TS-4 | (2S, 4S, 5R) | 2.8 | Minor |

In another example, a theoretical study on an asymmetric aldol-type reaction where an enolate adds to the C5-carbonyl of Methyl 2,4-dimethyl-5-oxopentanoate would involve the analysis of different transition state geometries. The calculations would aim to rationalize the observed diastereoselectivity.

| Transition State Model | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Chair-like TS (Re-face attack) | syn-Aldol Adduct | 12.1 | >95:5 |

| Chair-like TS (Si-face attack) | anti-Aldol Adduct | 14.5 | |

| Boat-like TS (Re-face attack) | syn-Aldol Adduct | 15.8 | Not significant |

| Boat-like TS (Si-face attack) | anti-Aldol Adduct | 16.2 |

These computational approaches, by providing a detailed picture of the reaction at a molecular level, not only explain experimentally observed stereochemical outcomes but also guide the rational design of new and more efficient chiral catalysts and reaction conditions for the synthesis of specific stereoisomers of complex molecules like Methyl 2,4-dimethyl-5-oxopentanoate. researchgate.netchiralpedia.com The iterative process of prediction by theory and validation by experiment is a powerful paradigm in modern asymmetric synthesis. chiralpedia.com

Future Perspectives and Emerging Research Directions in Methyl 2,4 Dimethyl 5 Oxopentanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Synthesis

The stereochemical complexity of Methyl 2,4-dimethyl-5-oxopentanoate, with its two chiral centers, presents a significant challenge and a compelling opportunity for the development of advanced catalytic systems. Future research will likely focus on methodologies that can control the formation of all four possible stereoisomers with high precision.

A promising approach lies in the adaptation of existing catalytic enantioselective methods for the synthesis of α-quaternary ketones and ketoesters. nih.govunc.edu These methods often employ chiral ligands in combination with transition metals to create a chiral environment that directs the stereochemical outcome of the reaction. For instance, copper-catalyzed enantioselective additions to generate α-quaternary centers have shown considerable success for a range of substrates. nih.gov The development of new chiral phosphine (B1218219) ligands or N-aryl-phosphoramidites could be tailored to the specific steric and electronic demands of Methyl 2,4-dimethyl-5-oxopentanoate precursors, thereby achieving high enantiomeric and diastereomeric ratios. acs.org

Furthermore, the field of organocatalysis offers a metal-free alternative for stereoselective synthesis. youtube.com Chiral organocatalysts, such as proline and its derivatives, have been instrumental in promoting asymmetric aldol (B89426) and Michael reactions. youtube.com Future work could involve the design of novel bifunctional organocatalysts that can simultaneously activate both the nucleophilic and electrophilic partners in the synthesis of the Methyl 2,4-dimethyl-5-oxopentanoate backbone, leading to high levels of stereocontrol. The exploration of different catalyst scaffolds and reaction conditions will be crucial in optimizing these transformations.

A summary of potential catalytic approaches is presented in Table 1.

| Catalytic Approach | Potential Catalyst Class | Anticipated Advantages |

| Transition Metal Catalysis | Chiral Phosphine-Metal Complexes (e.g., Cu, Ir, Pd) | High turnover numbers, broad substrate scope. nih.govacs.org |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives), Thioureas | Metal-free, environmentally benign, potential for bifunctional activation. youtube.comnih.gov |

| Biocatalysis | Engineered Lipases or Aldolases | High stereoselectivity under mild conditions. google.com |

Exploration of Unconventional Reactivity Modes and Novel Synthetic Transformations

Beyond its established role as a synthetic intermediate, the functional groups within Methyl 2,4-dimethyl-5-oxopentanoate—an aldehyde, a ketone, and an ester—offer a playground for exploring unconventional reactivity. Future research is expected to delve into novel transformations that exploit the unique interplay of these functionalities.

One area of interest is the application of palladium-catalyzed reactions, which have been shown to facilitate a variety of transformations with β-keto esters. nih.gov For example, palladium enolates, generated from related compounds, can undergo reductive elimination, β-hydrogen elimination, or participate in aldol and Michael reactions. nih.gov Investigating similar palladium-catalyzed decarboxylative transformations starting from derivatives of Methyl 2,4-dimethyl-5-oxopentanoate could lead to the formation of novel α-allyl or α,β-unsaturated ketones, which are valuable synthetic building blocks.

Another avenue for exploration is the use of photoredox catalysis. This rapidly developing field utilizes visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. A photoredox/nickel dual catalytic system has been successfully employed for the synthesis of dialkyl ketones from carboxylic acids and alcohols. nih.gov Applying such a strategy to precursors of Methyl 2,4-dimethyl-5-oxopentanoate could provide a novel and efficient synthetic route. Furthermore, the aldehyde functionality could be a handle for N-heterocyclic carbene (NHC) catalysis, which has been used for the direct synthesis of dialkyl ketones from aliphatic aldehydes. researchgate.net

Integration of Methyl 2,4-dimethyl-5-oxopentanoate Chemistry into Flow Processes and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of Methyl 2,4-dimethyl-5-oxopentanoate synthesis into flow processes represents a significant area for future development.

The synthesis of β-keto esters has been successfully demonstrated in flow reactors, often utilizing immobilized catalysts. nih.govacs.orgthieme-connect.com These systems allow for the continuous production of the target molecule, minimizing reaction times and simplifying purification. Future research could focus on developing a robust and scalable flow process for the synthesis of Methyl 2,4-dimethyl-5-oxopentanoate, potentially by immobilizing a suitable catalyst in a packed-bed reactor. This would not only make the synthesis more efficient but also facilitate the in-line monitoring of the reaction progress.

Furthermore, the integration of flow chemistry with automated synthesis platforms opens up possibilities for rapid reaction optimization and library synthesis. An automated system could systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for the synthesis of Methyl 2,4-dimethyl-5-oxopentanoate and its derivatives. This high-throughput approach would accelerate the discovery of new reactions and applications for this compound.

Computational Design and Rational Synthesis of Derivatives with Tailored Reactivity and Specific Applications

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reactivity, selectivity, and the rational design of new molecules. escholarship.org Future research on Methyl 2,4-dimethyl-5-oxopentanoate will undoubtedly benefit from the application of computational methods.

Density functional theory (DFT) calculations can be employed to study the reaction mechanisms of the various synthetic routes to Methyl 2,4-dimethyl-5-oxopentanoate, providing insights into the transition state geometries and activation energies. nih.gov This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. For instance, computational studies have been used to assess the reactivity of β-keto esters and to understand the factors governing their biological activity. nih.gov

Moreover, computational screening can be used to design derivatives of Methyl 2,4-dimethyl-5-oxopentanoate with tailored properties. By systematically modifying the substituents on the molecule in silico, it is possible to predict how these changes will affect its reactivity, solubility, and potential for specific applications. This rational design approach can significantly streamline the experimental workflow, allowing researchers to focus on the most promising candidates. For example, computational docking studies could be used to design derivatives that bind to a specific biological target, paving the way for their development as new therapeutic agents. nih.gov

Investigation into Unexplored Applications in Materials Science and Medicinal Chemistry Beyond Current Precursors

While Methyl 2,4-dimethyl-5-oxopentanoate is primarily viewed as a synthetic precursor, its inherent functionality suggests potential for direct applications in materials science and medicinal chemistry. Future research should explore these largely untapped avenues.

In materials science, the presence of multiple carbonyl groups could make Methyl 2,4-dimethyl-5-oxopentanoate and its derivatives interesting monomers for polymerization reactions. The development of novel polymers incorporating this keto-ester moiety could lead to materials with unique properties, such as tailored thermal stability or biodegradability.

In the realm of medicinal chemistry, the β-keto ester motif is a known pharmacophore found in many biologically active compounds. nih.gov These compounds have shown a broad spectrum of activities, including antibacterial and anticancer properties. nih.govmdpi.com Future work could involve the synthesis and biological evaluation of a library of Methyl 2,4-dimethyl-5-oxopentanoate derivatives. For example, β-keto esters have been designed as quorum-sensing inhibitors in bacteria, suggesting a potential strategy for combating antibiotic resistance. nih.govnih.gov The structural features of Methyl 2,4-dimethyl-5-oxopentanoate could serve as a starting point for the design of new drug candidates.

A summary of potential unexplored applications is provided in Table 2.

| Field | Potential Application | Rationale |

| Materials Science | Monomer for novel polymers | Multiple functional groups for polymerization. |

| Medicinal Chemistry | Antibacterial agent | β-keto ester motif is a known pharmacophore. nih.gov |

| Medicinal Chemistry | Anticancer agent | Potential to be derivatized into cytotoxic compounds. nih.gov |

| Agrochemicals | Herbicide or Pesticide Precursor | Keto-esters are intermediates in the synthesis of some agrochemicals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.